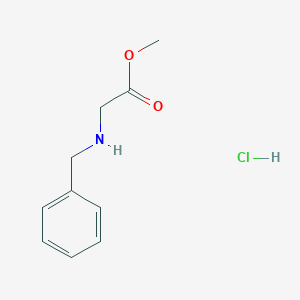

Methyl 2-(benzylamino)acetate hydrochloride

Overview

Description

“Methyl 2-(benzylamino)acetate hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It has a molecular weight of 215.68 . It is a solid substance .

Synthesis Analysis

The synthesis of “Methyl 2-(benzylamino)acetate hydrochloride” involves several steps . One method involves the reaction of N-benzyl glycine with a 4M solution of HCl in dioxane . The mixture is stirred overnight, and the reaction mixture is then concentrated to afford the compound . Other methods involve the use of triethylamine in methanol and chloroform , or the use of di-isopropyl azodicarboxylate in pyridine and water .Molecular Structure Analysis

The molecular structure of “Methyl 2-(benzylamino)acetate hydrochloride” is represented by the InChI code 1S/C10H13NO2.ClH/c1-13-10(12)8-11-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H .Chemical Reactions Analysis

“Methyl 2-(benzylamino)acetate hydrochloride” can undergo several chemical reactions . For example, it can react with hydrogen chloride in 1,4-dioxane . It can also react with triethylamine in methanol and chloroform , or with di-isopropyl azodicarboxylate in pyridine and water .Physical And Chemical Properties Analysis

“Methyl 2-(benzylamino)acetate hydrochloride” is a solid substance . It has a molecular weight of 215.68 . It has a high GI absorption and is BBB permeant . It is soluble in water .Scientific Research Applications

Organic Building Blocks

“Methyl 2-(benzylamino)acetate hydrochloride” is used as an organic building block in the field of chemistry . Organic building blocks are small molecules which are used in the creation of more complex molecules. They are fundamental to the synthesis of many chemical compounds and are used in a wide range of scientific research fields .

Peptide Synthesis

This compound is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds. They play crucial roles in physiological and biochemical functions of life. For instance, some peptides function as hormones, neurotransmitters, or antibiotics. The synthesis of peptides is a fundamental process in organic chemistry .

Opto-Electronic Applications

Glycine Methyl Ester Hydrochloride, a similar compound, has been used in opto-electronic applications . It has been found to exhibit third-order nonlinear optical properties, which makes it suitable for use in various nonlinear optical (NLO) and photonic device configurations . It’s plausible that “Methyl 2-(benzylamino)acetate hydrochloride” could have similar applications given its structural similarity.

Photoluminescence Studies

The compound has potential applications in photoluminescence studies . Photoluminescence is a process in which a substance absorbs photons and then re-emits them. Most photoluminescent events, under usual conditions, occur relatively fast after the absorption of a photon .

Thermal Stability Studies

“Methyl 2-(benzylamino)acetate hydrochloride” could be used in thermal stability studies . Understanding the thermal stability of a compound is crucial in many fields, including materials science, engineering, and chemistry .

Research and Development

Lastly, this compound is used in various research and development applications. Its unique properties make it a valuable tool in the development of new products and technologies .

Safety and Hazards

“Methyl 2-(benzylamino)acetate hydrochloride” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl 2-(benzylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)8-11-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITLJURGIVERDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzylamino)acetate hydrochloride | |

CAS RN |

17136-35-5 | |

| Record name | 17136-35-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(benzylamino)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.